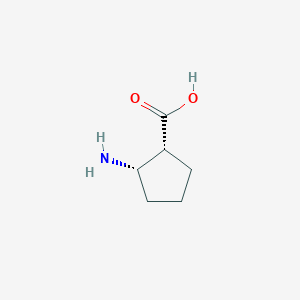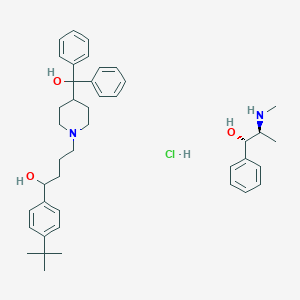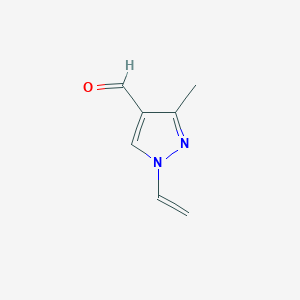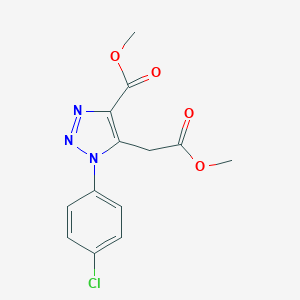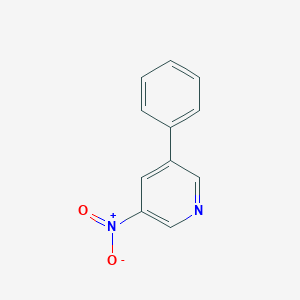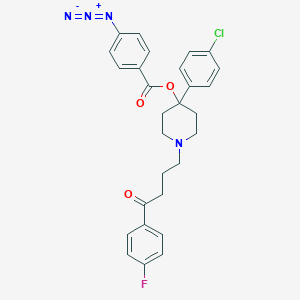
Haloperidol 4-azidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haloperidol 4-azidobenzoate is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol, an antipsychotic drug. This compound is synthesized through a specific method and has various advantages and limitations for lab experiments.
Mécanisme D'action
Haloperidol is an antipsychotic drug that works by blocking dopamine receptors in the brain. Haloperidol 4-azidobenzoate acts as a photoaffinity label for these dopamine receptors, allowing researchers to study their interaction with haloperidol. When activated by light, the compound binds to the dopamine receptors and forms a covalent bond, allowing researchers to identify and study the proteins that interact with haloperidol.
Effets Biochimiques Et Physiologiques
Haloperidol 4-azidobenzoate has various biochemical and physiological effects on the brain. When activated by light, the compound binds to dopamine receptors and disrupts their normal function. This can lead to changes in neurotransmitter release and neuronal activity, which can affect behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
Haloperidol 4-azidobenzoate has several advantages and limitations for lab experiments. One advantage is that it allows researchers to study the mechanism of action and biochemical and physiological effects of haloperidol in a more precise and targeted manner. However, one limitation is that the compound can only be activated by light, which limits the types of experiments that can be performed.
Orientations Futures
There are several future directions for the use of Haloperidol 4-azidobenzoate in scientific research. One direction is to study the interaction of haloperidol with other proteins in the brain, such as G-protein-coupled receptors and ion channels. Another direction is to develop new photoaffinity labels that can be activated by different wavelengths of light, which would allow for more diverse experiments to be performed. Additionally, researchers could explore the use of Haloperidol 4-azidobenzoate in animal models of psychiatric disorders to better understand the underlying mechanisms of these disorders.
Méthodes De Synthèse
Haloperidol 4-azidobenzoate is synthesized through a specific method involving the reaction of haloperidol with 4-azidobenzoic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain Haloperidol 4-azidobenzoate.
Applications De Recherche Scientifique
Haloperidol 4-azidobenzoate is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol. This compound acts as a photoaffinity label, which means that it can bind to specific proteins and be activated by light. By using this compound, researchers can identify and study the proteins that interact with haloperidol in the brain.
Propriétés
Numéro CAS |
117345-85-4 |
|---|---|
Nom du produit |
Haloperidol 4-azidobenzoate |
Formule moléculaire |
C28H26ClFN4O3 |
Poids moléculaire |
521 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |
InChI |
InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |
Clé InChI |
ZMHKRNQMMRWKIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
Autres numéros CAS |
117345-85-4 |
Synonymes |
azido-haloperidol haloperidol 4-azidobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






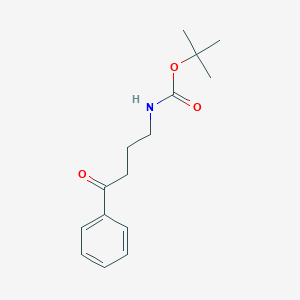

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
